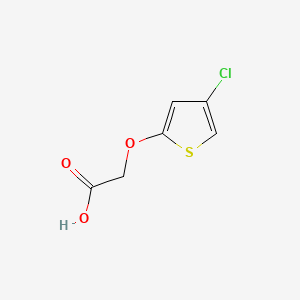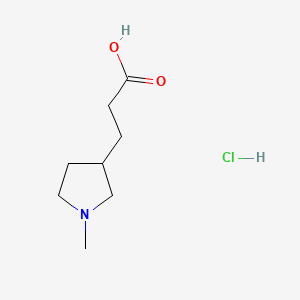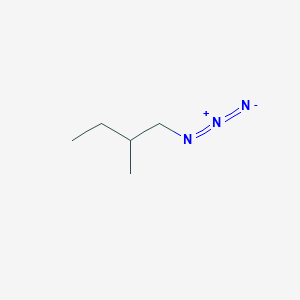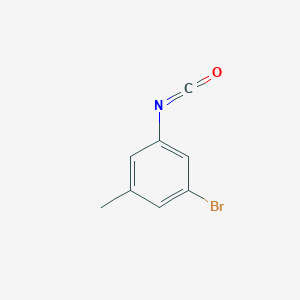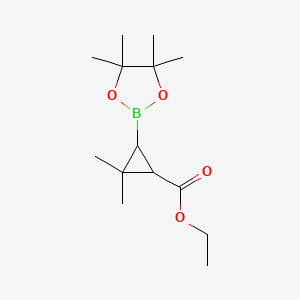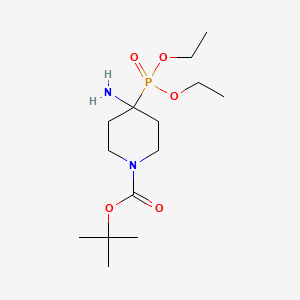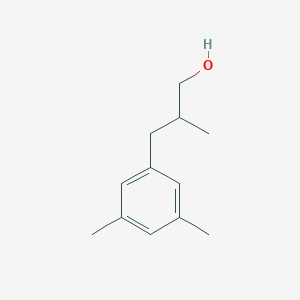
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is an organic compound characterized by the presence of a phenyl group substituted with two methyl groups at the 3 and 5 positions, and a propanol chain with a methyl group at the 2 position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol typically involves the alkylation of 3,5-dimethylphenyl derivatives. One common method includes the reaction of 3,5-dimethylphenyl magnesium bromide with 2-methylpropanal, followed by hydrolysis to yield the desired alcohol. The reaction is usually carried out under anhydrous conditions to prevent the formation of by-products.
Industrial Production Methods: Industrial production of this compound may involve the use of catalytic hydrogenation of corresponding ketones or aldehydes. The process is optimized to ensure high yield and purity, often employing catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding ketones or carboxylic acids. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: The compound can be reduced to form alkanes or other reduced derivatives using reagents like lithium aluminum hydride (LiAlH₄).
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or ethers.
Common Reagents and Conditions:
Oxidation: KMnO₄ in acidic or basic medium, CrO₃ in acetic acid.
Reduction: LiAlH₄ in dry ether, sodium borohydride (NaBH₄) in methanol.
Substitution: Thionyl chloride (SOCl₂) for halogenation, Williamson ether synthesis for ether formation.
Major Products:
Oxidation: 3-(3,5-Dimethylphenyl)-2-methylpropanone, 3-(3,5-Dimethylphenyl)-2-methylpropanoic acid.
Reduction: 3-(3,5-Dimethylphenyl)-2-methylpropane.
Substitution: 3-(3,5-Dimethylphenyl)-2-methylpropyl chloride, 3-(3,5-Dimethylphenyl)-2-methylpropyl ether.
科学研究应用
3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of compounds with therapeutic effects.
Industry: Utilized in the production of specialty chemicals, fragrances, and flavoring agents.
作用机制
The mechanism by which 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol exerts its effects is largely dependent on its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, modulating their activity. The exact pathways involved can vary based on the specific application and the biological context.
相似化合物的比较
3,5-Dimethylphenol: Shares the dimethylphenyl group but lacks the propanol chain.
2-Methylpropan-1-ol: Similar in having the propanol chain but lacks the dimethylphenyl group.
3-(3,5-Dimethylphenyl)-1-propanol: Similar structure but with the hydroxyl group at a different position.
Uniqueness: 3-(3,5-Dimethylphenyl)-2-methylpropan-1-ol is unique due to the specific positioning of its functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in specialized applications where other similar compounds may not be as effective.
属性
分子式 |
C12H18O |
|---|---|
分子量 |
178.27 g/mol |
IUPAC 名称 |
3-(3,5-dimethylphenyl)-2-methylpropan-1-ol |
InChI |
InChI=1S/C12H18O/c1-9-4-10(2)6-12(5-9)7-11(3)8-13/h4-6,11,13H,7-8H2,1-3H3 |
InChI 键 |
MDNWUVDGTFUATD-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1)CC(C)CO)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


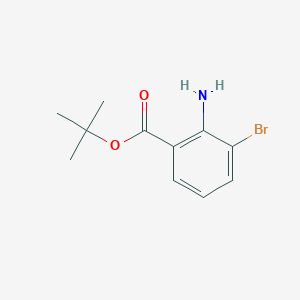
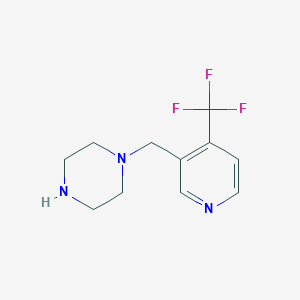
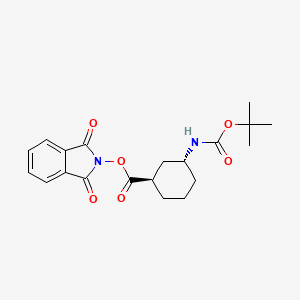
![methyl({[(2R)-oxetan-2-yl]methyl})amine](/img/structure/B13578455.png)
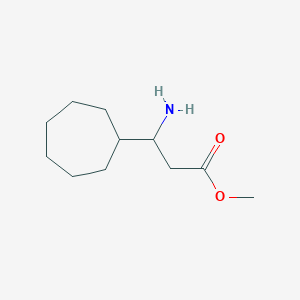
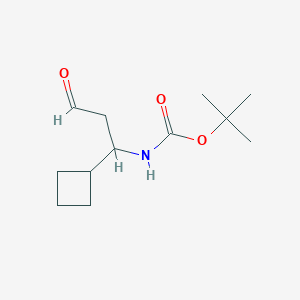
![3-[4-(4-butyl-1H-1,2,3-triazol-1-yl)phenyl]-1-[5-(cyclopentyloxy)-2-methylphenyl]urea](/img/structure/B13578470.png)
amine](/img/structure/B13578477.png)
